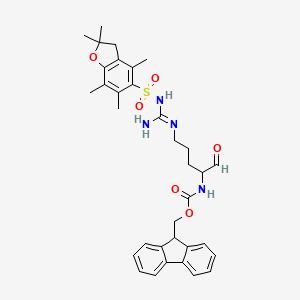
(S)-(9H-Fluoren-9-yl)methyl (1-oxo-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Arg(pbf)-H: is a derivative of the amino acid arginine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(pbf)-H typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using the Pbf group, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of solvents like N-butylpyrrolidinone (NBP) and coupling reagents such as diisopropylcarbodiimide (DIC) and OxymaPure .
Industrial Production Methods: In industrial settings, the production of Fmoc-Arg(pbf)-H is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin. The Fmoc group is removed using piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Arg(pbf)-H primarily undergoes deprotection reactions to remove the Fmoc and Pbf groups. The Fmoc group is typically removed using secondary amines like piperidine, while the Pbf group is removed using strong acids such as TFA .
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) or NBP.
Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of arginine.
Pbf Deprotection: The major product is the free guanidino group of arginine.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Arg(pbf)-H is widely used in the synthesis of peptides and proteins. It is particularly valuable in SPPS due to its ability to prevent side reactions and ensure high purity of the final product .
Biology and Medicine: In biological research, Fmoc-Arg(pbf)-H is used to synthesize peptides that are studied for their biological activity. These peptides can be used as enzyme inhibitors, receptor agonists or antagonists, and in the development of therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-Arg(pbf)-H is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Mecanismo De Acción
The primary function of Fmoc-Arg(pbf)-H in peptide synthesis is to protect the amino and guanidino groups of arginine during the assembly of peptides. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group protects the guanidino group. These protective groups are removed at specific stages of the synthesis to allow the formation of peptide bonds .
Comparación Con Compuestos Similares
Fmoc-Lys(Boc)-OH: Used for the protection of lysine residues in peptide synthesis.
Fmoc-Glu(OtBu)-OH: Used for the protection of glutamic acid residues.
Fmoc-Ser(tBu)-OH: Used for the protection of serine residues.
Uniqueness: Fmoc-Arg(pbf)-H is unique due to the dual protection of the amino and guanidino groups, which is essential for the synthesis of peptides containing arginine. This dual protection ensures high yields and purity of the final peptide product, making it a valuable tool in peptide synthesis .
Propiedades
Fórmula molecular |
C34H40N4O6S |
|---|---|
Peso molecular |
632.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38) |
Clave InChI |
SXXUIYIKSSZLQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



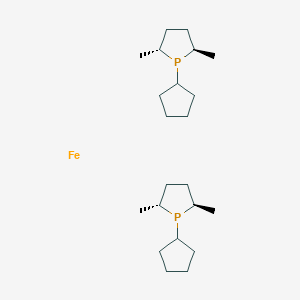

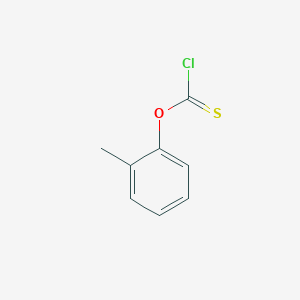
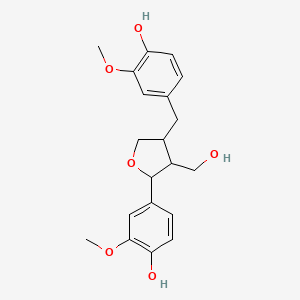
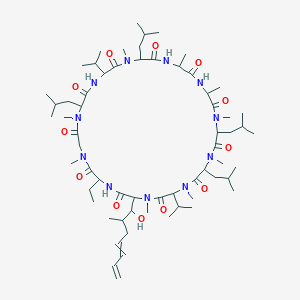
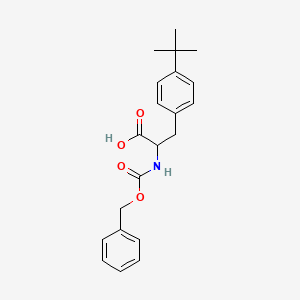
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
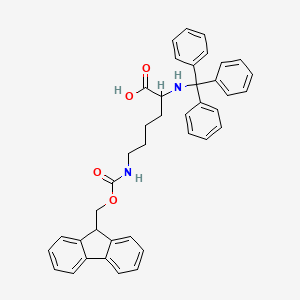
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)

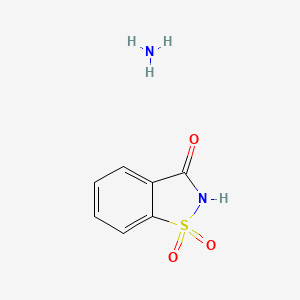
![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
